5-Methylcytidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Methylcytidine and its derivatives involves complex chemical pathways. For example, the synthesis and kinetic study of the deamination of cis diastereomers of 5,6-dihydroxy-5,6-dihydro-5-methyl-2'-deoxycytidine highlight the intricate steps required to produce and analyze derivatives of 5-Methylcytidine. These processes often involve multi-step chemical reactions, including oxidation and specific condition treatments, to achieve the desired methylated cytidine derivatives (Bienvenu & Cadet, 1996).
Molecular Structure Analysis
The molecular structure of 5-Methylcytidine and its interaction with solvents have been studied to understand its chemical and physical properties. For instance, the absorption and emission spectra of 5-Methylcytidine in different solvents were computed, providing insights into its solvation effects and highlighting the blue-shifted spectra in water compared to other solvents. These studies help in understanding the photophysical properties of 5-Methylcytidine and its stability under various conditions (Martínez-Fernández et al., 2016).
Chemical Reactions and Properties
5-Methylcytidine undergoes various chemical reactions, indicating its reactive nature and potential biological implications. For example, the formation of 5-formyl-2'-deoxycytidine from 5-Methylcytidine under oxidative conditions suggests its susceptibility to oxidation, which could contribute to mutagenic rates observed in genomic DNA. This reactivity is crucial for understanding the chemical behavior of 5-Methylcytidine in biological systems (Murata‐Kamiya et al., 1999).
Physical Properties Analysis
The physical properties of 5-Methylcytidine, such as its stability and photodegradation rates, are essential for its applications in biological research and therapeutics. Studies comparing the photostability of 5-Methylcytidine to cytidine have shown that 5-Methylcytidine exhibits a higher fluorescence yield and longer excited-state decay lifetime, making it more stable against photodegradation. This increased stability is significant for its use in mRNA therapeutics and other biotechnological applications (Hoehn et al., 2023).
Wissenschaftliche Forschungsanwendungen
1. Transcriptome-Wide Mapping of 5-methylcytidine RNA Modifications
- Summary of Application: This research focuses on the presence of 5-methylcytidine (m5C) in tRNA and rRNA molecules across the three domains of life. The study used bisulfite treatment on total RNA from both gram positive and gram negative bacteria, an archaeon, and a eukaryote, followed by massively parallel sequencing .
- Methods of Application: The method involved bisulfite treatment on total RNA, followed by massively parallel sequencing .
- Results: The analyses allowed quantification of methylated m5C positions in 64 tRNAs in yeast and archaea, revealing stoichiometric differences between the methylation patterns of these organisms .
2. Pyrimidine Catabolism
- Summary of Application: This research shows that free 5-methylcytidine (5mC) and 5-methyl-2′-deoxycytidine are generated from nucleic acid turnover in Arabidopsis thaliana, and elucidates how these cytidines are degraded .
- Methods of Application: The study involved the analysis of nucleic acid turnover in Arabidopsis thaliana .
- Results: The results showed that genetic disruption of 5mU degradation in the NSH1 mutant causes m5U to occur in mRNA and results in reduced seedling growth .
3. mRNA Modifications in Archaea
- Summary of Application: This research provides the first evidence for mRNA modifications in archaea, suggesting that this mode of post-transcriptional regulation extends beyond the eukaryotic domain .
- Methods of Application: The study used bisulfite treatment on total RNA from both gram positive and gram negative bacteria, an archaeon, and a eukaryote, followed by massively parallel sequencing .
- Results: The analyses revealed a consensus motif of AU C GANGU that directs methylation in S. solfataricus .
4. Self-Amplifying RNA Vaccine
- Summary of Application: This research investigates the mechanisms accounting for induction of efficient innate and adaptive immune responses and attenuated adverse effects induced by the 5mC-incorporated self-amplifying RNA (saRNA) .
- Methods of Application: The study involved the analysis of immune responses to a self-amplifying RNA (saRNA)-based vaccine expressing membrane-anchored receptor binding domain (RBD) of SARS-CoV-2 S protein .
- Results: The results showed that the 5mC-incorporating saRNA platform leads to prolonged and robust expression of antigen, while induction of type-I interferon (IFN-I), a key driver of reactogenicity, is attenuated in peripheral blood mononuclear cells (PBMCs), but not in macrophages and dendritic cells .
5. Bisulfite-Free and Base-Resolution Analysis of 5-Methylcytidine and 5-Hydroxymethylcytidine in RNA
- Summary of Application: This research provides a base-resolution sequencing method for 5-hydroxymethylcytidine (hm5C) in RNA. The study also expands the use of peroxotungstate oxidation to detect 5-methylcytidine (m5C) in RNA at base-resolution .
- Methods of Application: The method involved the selective oxidation of hm5C to trihydroxylated-thymine (thT) mediated by peroxotungstate. thT was subsequently converted to T during cDNA synthesis using a thermostable group II intron reverse transcriptase (TGIRT). Base-resolution analysis of the hm5C sites in RNA was performed using Sanger sequencing .
- Results: By using this method, the researchers confirmed three known m5C sites in human tRNA, demonstrating the applicability of their method in analyzing real RNA samples .
6. Self-Amplifying RNAs Generated with the Modified Nucleotides 5-Methylcytidine
- Summary of Application: This research investigates the use of modified nucleotides, namely 5-methylcytidine (m5C) and 5-methyluridine (m5U), in self-amplifying RNA (saRNA) molecules based on the most commonly used replicon, that from VEEV .
- Methods of Application: The study involved the analysis of stability issues that may be problematic for saRNAs due to their large size .
- Results: The results are not explicitly mentioned in the search results .
Safety And Hazards
Zukünftige Richtungen
The use of 5-Methylcytidine in mRNA vaccines has been drawing increasing attention due to its great application prospects and advantages, which include short development cycle, easy industrialization, simple production process, flexibility to respond to new variants, and the capacity to induce better immune response . The current challenges and future directions in the development of preventive mRNA vaccines for major infectious diseases are also being discussed .
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6-,7-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYHVCMSTBRABG-JXOAFFINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016977 | |
Record name | 5-Methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Methylcytidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000982 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Methylcytidine | |
CAS RN |
2140-61-6 | |
Record name | 5-Methylcytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylcytidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYLCYTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL9PB228DC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Methylcytidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000982 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213 °C | |
Record name | 5-Methylcytidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000982 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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